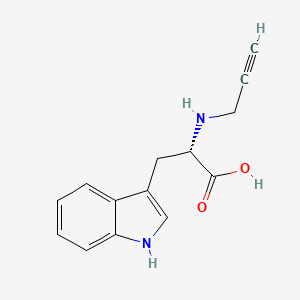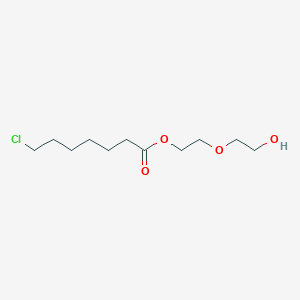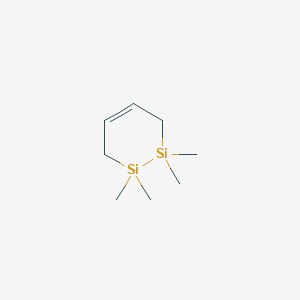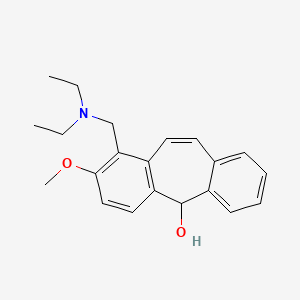![molecular formula C16H14BrN3OS B14649561 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52773-02-1](/img/structure/B14649561.png)
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
The synthesis of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with formaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
2-(Thienothiazolylimino)-1,3-thiazolidin-4-one: Known for its enzyme inhibitory activity.
1,3-Thiazolidin-4-one: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Thiazolidine derivatives: These compounds share a similar core structure and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
52773-02-1 |
|---|---|
Fórmula molecular |
C16H14BrN3OS |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
2-[(4-bromoanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-6-8-13(9-7-12)18-11-19-16-20(15(21)10-22-16)14-4-2-1-3-5-14/h1-9,18H,10-11H2 |
Clave InChI |
MGSZXIROQXZMTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=NCNC2=CC=C(C=C2)Br)S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)
![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)

![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)

